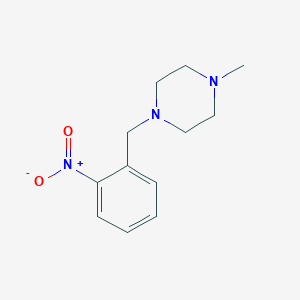

1-Methyl-4-(2-nitrobenzyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAMEGOZZYQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355093 | |

| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19577-82-3 | |

| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 2 Nitrobenzyl Piperazine and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Piperazine (B1678402) Systems

The construction of the 1-Methyl-4-(2-nitrobenzyl)piperazine molecule hinges on the formation of a new C-N bond between the 1-methylpiperazine (B117243) moiety and the 2-nitrobenzyl group. The two primary and most effective strategies for achieving this are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions with 2-Nitrobenzyl Halides

A direct and widely employed method for synthesizing N-benzylpiperazines is the nucleophilic substitution reaction between a piperazine derivative and a benzyl (B1604629) halide. mdpi.com In the case of this compound, this involves the reaction of 1-methylpiperazine with a 2-nitrobenzyl halide, such as 2-nitrobenzyl chloride or bromide.

1-Methylpiperazine acts as the nucleophile, attacking the benzylic carbon of the 2-nitrobenzyl halide and displacing the halide leaving group. chemicalbook.com Because 2-nitrobenzyl halide is a primary halide, this reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com The transition state of this reaction is stabilized by the adjacent aromatic ring, which can delocalize electron density, making benzylic halides particularly reactive in Sₙ2 reactions. youtube.com A similar synthesis has been described for the para-isomer, reacting N-methylpiperazine with p-nitrobenzyl chloride in ethylene (B1197577) glycol, demonstrating the viability of this approach. prepchem.com

The general reaction is as follows: 1-Methylpiperazine + 2-Nitrobenzyl Halide → this compound + Halide Salt

Reductive Amination Approaches to Piperazine Ring Systems

An alternative and powerful strategy for forming the carbon-nitrogen bond is reductive amination. mdpi.com This one-pot procedure involves the reaction of 1-methylpiperazine with 2-nitrobenzaldehyde (B1664092). The reaction proceeds in two main steps:

Iminium Ion Formation: The secondary amine of 1-methylpiperazine reacts with the carbonyl group of 2-nitrobenzaldehyde to form an unstable carbinolamine intermediate, which then dehydrates to form a stable iminium ion.

Reduction: The resulting iminium ion is then reduced in situ to the desired tertiary amine, this compound.

This method avoids the use of potentially lachrymatory benzyl halides. Mild and selective reducing agents are crucial for the success of this reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly common and effective choice for the reductive amination of piperazine derivatives. mdpi.comnih.govorganic-chemistry.org Other reducing agents like sodium borohydride (B1222165) may also be used, though they can sometimes require more stringent control of reaction conditions, such as low temperatures. google.com

Precursor Synthesis and Utilization of Intermediates for this compound

The synthesis of the target compound relies on readily available precursors. The two key building blocks are 1-methylpiperazine and a 2-nitrobenzyl source.

1-Methylpiperazine: This is a common, commercially available building block used extensively in organic synthesis, particularly for the development of pharmaceutical compounds. chemicalbook.com It is a colorless liquid that acts as a versatile nucleophile due to its two nitrogen atoms, with the secondary amine being the typical site of reaction in alkylation and amination processes. chemicalbook.com Industrially, it can be produced by reacting diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. chemicalbook.com

2-Nitrobenzyl Precursors:

For the nucleophilic substitution pathway, 2-nitrobenzyl chloride or 2-nitrobenzyl bromide is required. These are typically synthesized from 2-nitrotoluene (B74249) through free-radical halogenation of the methyl group.

For the reductive amination pathway, 2-nitrobenzaldehyde is the necessary precursor. This can be prepared by the oxidation of 2-nitrotoluene.

The selection of the precursor dictates the synthetic route. The nitro group on the benzyl ring is a critical feature; while it makes the ring electron-deficient, its primary role in these direct synthetic routes is as a functional handle for subsequent chemical transformations in more complex derivatives.

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is paramount to maximize yield and purity while minimizing side reactions, such as the potential for N,N-dialkylation. researchgate.net Key parameters include the choice of solvent, base, and catalyst.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent plays a critical role, particularly in nucleophilic substitution reactions, by influencing the solubility of reactants and stabilizing transition states or intermediates. libretexts.orglibretexts.org The choice between Sₙ1 and Sₙ2 pathways can be heavily influenced by the solvent system. quora.com For the Sₙ2 reaction between 1-methylpiperazine and 2-nitrobenzyl halide, polar aprotic solvents are generally preferred. youtube.com

| Solvent Type | Examples | Influence on Nucleophilic Substitution (Sₙ2) |

|---|---|---|

| Polar Aprotic | Acetonitrile (B52724) (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally favorable. These solvents solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive. They are effective at dissolving the reactants and promoting the Sₙ2 pathway. libretexts.org |

| Polar Protic | Water, Ethanol (B145695), Ethylene Glycol | Can be effective but may slow the reaction. These solvents can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its nucleophilicity. However, they are excellent at dissolving ionic reagents. libretexts.org A related reaction has been successfully performed in ethylene glycol. prepchem.com |

| Nonpolar | Toluene, Hexane | Generally poor choice. Reactants, particularly any salts, often have low solubility. The low polarity is not effective at stabilizing the charged transition state of the Sₙ2 reaction. |

For reductive amination, solvents like 1,2-dichloroethane, acetonitrile, or methanol (B129727) are commonly employed. nih.govorganic-chemistry.org

Role of Bases and Catalysts in Alkylation and Amination Reactions

Bases and catalysts are essential for facilitating the desired transformations and ensuring high conversion rates.

In nucleophilic substitution (alkylation) , a base is typically added to neutralize the hydrohalic acid (e.g., HCl) produced during the reaction. This prevents the formation of the unreactive protonated piperazine salt. The choice of base can also influence the reaction rate and the formation of side products. researchgate.net

| Base Type | Examples | Role and Impact on Alkylation |

|---|---|---|

| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Mild, inexpensive, and effective acid scavengers. They are commonly used in polar aprotic solvents like DMF or acetonitrile for N-alkylation of piperazines. chemicalbook.com |

| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Soluble in a wide range of organic solvents. They act as acid scavengers. TEA has been used in the synthesis of a similar nitrobenzylpiperazine derivative. prepchem.comacs.org |

| Strong Bases | Sodium Hydride (NaH) | A very strong, non-nucleophilic base that deprotonates the secondary amine, significantly increasing its nucleophilicity. However, its high reactivity requires careful control, and using excess amounts can promote undesired side reactions like N,N-dialkylation. researchgate.net |

In reductive amination , the reaction can sometimes be promoted by the addition of a weak acid, such as acetic acid. mdpi.comorganic-chemistry.org The acid catalyzes the dehydration of the carbinolamine intermediate, thereby facilitating the formation of the iminium ion that is subsequently reduced.

Temperature and Pressure Effects on Reaction Kinetics and Yield

The kinetics and yield of the synthesis of nitrobenzyl piperazines are significantly influenced by reaction parameters, particularly temperature. Pressure, however, is less commonly a critical variable in the typical liquid-phase synthesis of these compounds unless gaseous reactants or specific catalytic processes are involved.

Temperature Effects:

In nucleophilic substitution reactions, such as the synthesis of this compound, temperature plays a crucial role. According to reaction kinetics principles, increasing the temperature generally increases the reaction rate by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. This leads to a shorter reaction time.

For the synthesis of related nitrobenzyl and nitrophenyl piperazines, various temperatures have been reported, indicating that the optimal temperature depends on the specific reactants and reaction conditions. For instance, the synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine by reacting N-methylpiperazine with p-nitrobenzyl chloride is conducted by heating to 80°C. In contrast, the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine (B98782) from 1-methylpiperazine and 1-fluoro-4-nitrobenzene (B44160) is often carried out at room temperature. nih.gov

Table 1: Effect of Temperature on the Synthesis of an Analogous Compound, Vortioxetine (B1682262) (Piperazine Ring Formation Step)

| Reaction Type | Temperature (°C) | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Batch Synthesis | 130-135 | 27 hours | Reaction proceeds, but with significant side-product formation. | prepchem.comgoogle.com |

| Batch Scale-up | 130-135 | 36 hours | Incomplete conversion. | prepchem.comgoogle.com |

| Flow Chemistry | 190 | 30 minutes | High yield and purity achieved. | prepchem.comgoogle.com |

Pressure Effects:

For the N-alkylation reactions to form nitrobenzyl piperazines in the liquid phase, pressure is generally not a primary parameter for controlling reaction kinetics and yield. These reactions are typically conducted at atmospheric pressure. The influence of pressure on the reaction rate is usually significant only for reactions involving gaseous reactants or where the transition state has a significantly different volume from the reactants.

However, pressure becomes a critical parameter in related synthetic steps, such as catalytic hydrogenation, where the nitro group of a nitrobenzyl piperazine might be reduced to an amino group. In such processes, a high pressure of hydrogen gas is required to facilitate the reaction on the catalyst surface. For example, methods for preparing N-alkyl-piperazines from N-substituted diethanolamines utilize high pressures ranging from 160 to 240 bar in the presence of hydrogen and a catalyst. google.com

Advanced Synthetic Techniques and Scalability Considerations for Nitrobenzyl Piperazines

To overcome the limitations of conventional batch synthesis, such as long reaction times, side-product formation, and challenges in scalability, advanced synthetic techniques like microwave-assisted synthesis and continuous flow chemistry have been applied to the synthesis of piperazine derivatives. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The microwave energy directly and efficiently heats the solvent and reactants, leading to a rapid increase in temperature and a significant reduction in reaction time. nih.gov For instance, a microwave-assisted reaction to synthesize a heterocyclic scaffold was completed in just 10 minutes with a 92% yield, whereas the same reaction under conventional heating required a much longer time for a lower yield. nih.gov This technique offers a significant advantage for the rapid synthesis of libraries of compounds for research purposes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazole Derivative

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 100 | 7 hours | 84 | ijpsjournal.com |

| Microwave-Assisted | 70 | 4 minutes | 82-96 | ijpsjournal.com |

Continuous Flow Chemistry:

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a more efficient, safer, and scalable manufacturing method. In a flow system, reactants are continuously pumped through a reactor (often a heated or cooled tube or a microreactor), where the reaction takes place. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, yield, and purity of the product.

For the synthesis of piperazine-containing active pharmaceutical ingredients, flow chemistry has proven highly effective. A study on the piperazine formation step in the synthesis of vortioxetine demonstrated that switching from batch to continuous flow allowed the reaction temperature to be increased to 190°C, which drastically reduced the reaction time from 27 hours to just 30 minutes while achieving high yield and purity. prepchem.comgoogle.com This level of control and efficiency is difficult to achieve in large-scale batch reactors due to issues with heat and mass transfer.

Scalability Considerations:

The scalability of a synthetic process—the ability to transition from laboratory-scale production to industrial-scale manufacturing—is a critical consideration.

Batch Synthesis: Scaling up batch reactions can be challenging. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to inefficient heat transfer, localized temperature gradients, and mixing problems. This can result in inconsistent product quality, lower yields, and increased formation of impurities. The attempted scale-up of the vortioxetine synthesis in a batch reactor failed to reach complete conversion even after an extended reaction time of 36 hours. prepchem.comgoogle.com

Flow Synthesis: Flow reactors are inherently more scalable. Instead of using larger reactors, production is increased by running the system for a longer duration or by "scaling out"—running multiple reactors in parallel. This approach maintains the optimal reaction conditions established at the laboratory scale, ensuring consistent product quality regardless of the production volume. The successful synthesis of a key methoxylated piperidine (B6355638) intermediate at a rate of over 23 grams in just two hours using a flow electrolysis cell highlights the scalability of this technique. nih.gov This makes flow chemistry a highly attractive platform for the industrial production of nitrobenzyl piperazines and other pharmaceutical intermediates.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 2 Nitrobenzyl Piperazine

Transformations Involving the Nitro Aromatic Group

The 2-nitrobenzyl group is a versatile functionality that can undergo a variety of chemical transformations, with the reduction of the nitro group being the most prominent.

Catalytic Reduction of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For 1-Methyl-4-(2-nitrobenzyl)piperazine, this conversion to 1-Methyl-4-(2-aminobenzyl)piperazine is a key reaction, yielding a product with significantly different electronic and chemical properties. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel, in the presence of a hydrogen source. The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. For instance, in related systems, 5% platinum on carbon has been used with a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid for the efficient reduction of nitro groups without affecting other reducible substituents. researchgate.net Another effective system for selective nitro group reduction in the presence of other functionalities is the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder. researchgate.netniscpr.res.in This method is advantageous due to the use of low-cost metals and its high efficiency at room temperature. researchgate.netniscpr.res.in

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent System | Catalyst/Metal | Hydrogen Donor | Key Advantages |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | 5% Pt/C | Ammonium formate | High efficiency, selective for nitro group |

| Metal-assisted Reduction | Zn or Mg powder | Hydrazine glyoxylate | Room temperature reaction, low-cost metals |

| Stannous Chloride | SnCl₂·2H₂O | - | Effective in the presence of other sensitive groups |

The reduction of the nitro group dramatically alters the electronic character of the benzyl (B1604629) substituent, converting the electron-withdrawing nitro group into an electron-donating amino group. This change has profound implications for the reactivity of the aromatic ring and the basicity of the piperazine (B1678402) nitrogens.

Other Selective Chemical Modifications of the Nitro Functionality

While complete reduction to the amine is the most common transformation, the nitro group can also be selectively reduced to intermediate oxidation states, such as the corresponding nitroso or hydroxylamino derivatives. The synthesis of phenylhydroxylamines from aromatic nitro compounds can be achieved through catalytic reduction, though it presents a challenge in preventing over-reduction to the amine. nih.gov The choice of catalyst and control of reaction conditions are critical for isolating these intermediates. For example, specific catalytic systems using borohydrides have been shown to selectively reduce nitro compounds under mild conditions. nih.gov

Reactivity at the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms with distinct chemical environments. The nitrogen at position 1 is a tertiary amine, substituted with a methyl group, while the nitrogen at position 4 is a tertiary amine attached to the 2-nitrobenzyl group. The lone pair of electrons on the piperazine nitrogens makes them nucleophilic and basic.

Alkylation and Acylation Reactions at the Unsubstituted Nitrogen

In the precursor to the title compound, 1-methylpiperazine (B117243), the secondary amine is a key site for reactivity. chemicalbook.com Alkylation and acylation reactions readily occur at this position. For instance, the synthesis of this compound itself would typically involve the alkylation of 1-methylpiperazine with a 2-nitrobenzyl halide. To achieve mono-alkylation and avoid di-alkylation in piperazine, an excess of the piperazine is often used. ufl.eduresearchgate.net

Similarly, acylation reactions can be performed on the secondary amine of 1-methylpiperazine. A variety of acylating agents, such as acid chlorides and anhydrides, can be used to introduce an acyl group. colab.ws These reactions are fundamental in the synthesis of a wide array of piperazine derivatives with diverse applications. nih.gov

Potential for Coordination Chemistry as a Ligand

Piperazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. worktribe.comnih.gov The nitrogen atoms of the piperazine ring can donate their lone pairs of electrons to a metal center, functioning as bidentate or bridging ligands. In this compound, both piperazine nitrogens can potentially coordinate to a metal. The presence of the nitrobenzyl group could influence the coordination properties of the ligand through steric and electronic effects. The coordination of piperazine-derived ligands has been shown to lead to the formation of diverse structures, including coordination polymers and metal-organic frameworks (MOFs). worktribe.comnih.govmonash.edu

Electrophilic and Nucleophilic Reactivity of the Benzyl Aromatic Ring

The reactivity of the benzyl aromatic ring is significantly influenced by the substituents attached to it, namely the nitro group and the piperazinylmethyl group.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. msu.edu Any electrophilic substitution, if forced to occur, would be directed to the meta positions relative to the nitro group. msu.edu Conversely, the piperazinylmethyl substituent is generally considered an activating group. In the case of this compound, the powerful deactivating effect of the nitro group is expected to dominate, making electrophilic aromatic substitution challenging.

On the other hand, the presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). libretexts.orgnih.govslideshare.netlibretexts.org Although the benzyl group itself is not directly attached to a leaving group in the title compound, related structures with a leaving group on the nitro-activated ring readily undergo nucleophilic attack. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. libretexts.orglibretexts.org

Kinetic and Thermodynamic Studies of Reactions Involving this compound Analogues

While specific kinetic and thermodynamic data for reactions involving this compound and its direct analogues are not extensively documented in dedicated studies, a robust understanding of their reactivity can be extrapolated from research on their core chemical moieties: the nitroaromatic group and the piperazine ring. The primary reactions these analogues undergo include nucleophilic aromatic substitution (SNAr) for their synthesis, reduction of the nitro group, and further N-alkylation of the piperazine nitrogen.

Investigations into related systems reveal that the kinetics of SNAr reactions are significantly influenced by the nature of the amine and the solvent. orientjchem.org For instance, studies on the reaction of activated dinitro-aromatic compounds with various cyclic amines, including piperazine, show that the reactions typically follow second-order kinetics. The rate of these reactions is dependent on factors such as the basicity and molecular size of the amine nucleophile. lookchem.com Research has shown that in SNAr reactions with substrates like 3-fluoro-N-methylphthalimide, amines with β-heteroatoms, such as morpholine (B109124) and by extension N-methylpiperazine, can be significantly less reactive than piperidine (B6355638) or pyrrolidine. lookchem.com This difference in reactivity is attributed to both the molecular size and basicity of the amines, which affects the rate of nucleophilic addition and the subsequent decomposition of the Meisenheimer intermediate. lookchem.com

The reduction of the aromatic nitro group is a critical reaction pathway for nitrobenzyl compounds. The kinetics of this transformation are highly dependent on the substituents present on the aromatic ring. A linear relationship, often described by the Hammett equation, exists between the rate constants of reduction and the electronic properties of the substituents. orientjchem.orgresearchgate.net Generally, electron-withdrawing groups enhance the rate of reduction, while electron-donating groups decrease it. orientjchem.orgnih.gov Studies on the catalytic hydrogenation of various substituted nitrobenzenes have reported apparent activation energies ranging from 20.1 to 36.0 kJ/mol, with the differences attributed to the electronic influence and structure of the substituents. orientjchem.org The reduction proceeds through a multi-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov The initial one-electron reduction to a nitro anion radical is often the rate-limiting step, with the subsequent reduction of the nitroso intermediate to the hydroxylamine occurring much more rapidly. nih.gov

The N-alkylation of the piperazine moiety is another fundamental reaction. The primary kinetic and thermodynamic challenge in the alkylation of unsubstituted or monosubstituted piperazines is controlling the selectivity between mono- and di-alkylation. To favor mono-alkylation, a large excess of the piperazine starting material is often employed to statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule.

The following table summarizes the key factors influencing the kinetics and thermodynamics of these principal reactions for analogues of this compound, based on studies of related compounds.

| Reaction Type | Key Influencing Factors | General Kinetic/Thermodynamic Observations | Relevant Analogues |

| Nucleophilic Aromatic Substitution (SNAr) | Solvent Polarity, Amine Basicity, Steric Hindrance, Nature of Leaving Group | Second-order kinetics are typical. The reaction rate is sensitive to the solvent environment and the nucleophilicity of the amine. Amines with β-heteroatoms may exhibit lower reactivity. orientjchem.orglookchem.com | Analogues where the nitrobenzyl group is attached to piperazine via a second aromatic ring. |

| Reduction of Nitro Group | Electronic Nature of Ring Substituents, Catalyst, Hydrogen Source | The reaction rate is correlated with substituent constants (Hammett equation); electron-withdrawing groups accelerate the reaction. orientjchem.orgresearchgate.net Apparent activation energies are in the range of 20-36 kJ/mol for various nitroarenes. orientjchem.org | All analogues containing the nitrobenzyl moiety. |

| N-Alkylation of Piperazine | Stoichiometry of Reactants, Nature of Alkylating Agent, Use of Protecting Groups | Achieving selective mono-alkylation is a primary challenge. Use of a large excess of piperazine or a protecting group on one nitrogen atom is a common strategy to control the reaction outcome. | Analogues synthesized from unsubstituted or mono-substituted piperazines. |

Structural Modifications and Derivatization Strategies for the 1 Methyl 4 2 Nitrobenzyl Piperazine Scaffold

Design and Synthesis of Functionalized Piperazine (B1678402) Derivatives

The synthesis of functionalized piperazine derivatives from the 1-methyl-4-(2-nitrobenzyl)piperazine scaffold can be approached through established and modern synthetic methodologies. The inherent reactivity of the piperazine nitrogens and the potential for modification of the aromatic ring allow for a wide range of structural diversification.

A plausible and common method for the synthesis of the parent compound, this compound, involves the nucleophilic substitution reaction between 1-methylpiperazine (B117243) and 2-nitrobenzyl halide (e.g., chloride or bromide). This standard N-alkylation reaction is a fundamental and widely used method for constructing such piperazine derivatives. orgsyn.org

Further functionalization can be achieved through various strategies. For instance, derivatives can be designed by introducing functional groups onto the piperazine ring or by modifying the benzyl (B1604629) moiety. The synthesis of related aralkyl derivatives of 4-benzylpiperazine has been explored to investigate their structure-activity relationships, providing a basis for designing new compounds. nih.gov

A general synthetic approach for a related compound, 1-methyl-4-(4-nitrophenyl)piperazine (B98782), involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene (B44160). prepchem.com This highlights the utility of nucleophilic aromatic substitution in synthesizing such structures. While the target compound features a benzyl group rather than a direct phenyl linkage, the principles of amine nucleophilicity and aromatic substitution remain relevant.

Modern synthetic methods, such as photoredox-catalyzed C–H arylation, offer advanced strategies for the direct functionalization of the piperazine ring, providing access to a wider range of derivatives that might be challenging to obtain through traditional methods. mdpi.com

Introduction of Diverse Substituents on the Nitrobenzyl Moiety

The nitrobenzyl group of this compound is a key site for introducing chemical diversity. The nitro group itself can be reduced to an amine, which then serves as a handle for a plethora of subsequent chemical transformations, including acylation, sulfonylation, and diazotization followed by substitution.

Furthermore, the aromatic ring of the nitrobenzyl moiety can be subjected to electrophilic or nucleophilic aromatic substitution reactions, depending on the desired substituent and its directing effects. The presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, particularly if additional activating groups are present or under specific reaction conditions.

A study on the substituent effects on the fragmentation of 4-nitrobenzyl carbamates has shown that the electronic nature of substituents on the benzyl ring significantly influences the reactivity of the molecule. researchgate.net Electron-donating groups were found to accelerate the fragmentation of the corresponding hydroxylamines, a finding that is crucial for the design of prodrugs that release an active compound upon reduction of the nitro group. researchgate.net This knowledge can be extrapolated to the 2-nitrobenzyl isomer to rationally design derivatives with tailored reactivity.

The following table illustrates potential substituents that could be introduced onto the nitrobenzyl ring and their potential impact on the electronic properties of the molecule.

| Substituent Position | Substituent | Electronic Effect | Potential Synthetic Route |

| Para to Nitro | Methoxy (-OCH3) | Electron-donating | Nucleophilic aromatic substitution on a di-nitro precursor |

| Ortho to Nitro | Halogen (e.g., -Cl, -F) | Electron-withdrawing | Electrophilic halogenation of a precursor |

| Meta to Nitro | Alkyl (e.g., -CH3) | Electron-donating | Friedel-Crafts alkylation of a suitable precursor |

Regioselective Modifications on the Piperazine Ring

The piperazine ring in this compound possesses two nitrogen atoms with different substitution patterns, making regioselective modifications a key aspect of its chemistry. The N1 nitrogen is tertiary, bearing a methyl group, while the N4 nitrogen is also tertiary, connected to the 2-nitrobenzyl group. This inherent asymmetry does not allow for simple N-H functionalization as in unsubstituted or monosubstituted piperazines.

However, modern synthetic methods have enabled the direct C-H functionalization of the piperazine ring, offering a powerful tool for regioselective modification. Photoredox catalysis, for example, has been successfully employed for the C-H arylation of N-Boc protected piperazines. mdpi.com This method proceeds via the formation of an α-amino radical, which then couples with an aromatic partner. mdpi.com Such a strategy could potentially be adapted for the C-H functionalization of the piperazine ring in this compound, likely at the carbon atoms adjacent to the nitrogen.

Another approach to achieving regioselectivity involves the strategic use of protecting groups or the inherent electronic differences within the molecule to direct reactions to a specific site. For instance, in related systems, the choice of base and reaction conditions has been shown to control the regioselectivity of cyclization reactions. nih.gov

The table below outlines potential regioselective modifications and the methodologies to achieve them.

| Modification Site | Type of Modification | Potential Method |

| C2/C6 or C3/C5 | C-H Arylation | Photoredox Catalysis |

| C2/C6 or C3/C5 | C-H Vinylation | Photoredox Catalysis |

| N1-Methyl Group | Demethylation/Re-alkylation | Chemical or enzymatic demethylation followed by N-alkylation |

Application of this compound as a Derivatizing Agent in Analytical Chemistry for Other Compounds

While direct evidence for the use of this compound as a derivatizing agent is not prominent in the literature, its structural features suggest potential applications in this area. Derivatizing agents are used in analytical chemistry to modify an analyte to make it more suitable for analysis, for example, by enhancing its detectability or improving its chromatographic separation.

The 2-nitrobenzyl group can act as a chromophore, which could be useful for UV-Vis or fluorescence detection after it has been attached to an analyte. The piperazine moiety, with its basic nitrogen, can be used to react with acidic functional groups on other molecules.

A related concept is the use of benzylpiperazine as a template in the development of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers with recognition sites tailored for a specific molecule. In a study on benzylpiperazine, it was used as the template molecule to create polymers capable of selectively binding it. mdpi.com This approach could be extended to this compound to create selective sorbents for solid-phase extraction or stationary phases for chromatography, which are crucial tools in analytical chemistry for the separation and preconcentration of analytes.

Computational and Theoretical Chemical Studies on 1 Methyl 4 2 Nitrobenzyl Piperazine

Applications of 1 Methyl 4 2 Nitrobenzyl Piperazine in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

1-Methyl-4-(2-nitrobenzyl)piperazine serves as a valuable intermediate and building block in the construction of more complex molecular structures. Its primary utility lies in the strategic transformation of the 2-nitrobenzyl group, which can be readily converted into other functional moieties.

A key application is its role as a precursor to N¹-methyl-N⁴-(2-aminobenzyl)piperazine. The synthesis of this compound itself is typically achieved through the nucleophilic substitution reaction between 1-methylpiperazine (B117243) and 2-nitrobenzyl chloride. The subsequent reduction of the nitro group provides the corresponding 2-aminobenzyl derivative. A documented method for this reduction involves using Raney nickel as a catalyst with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent, yielding pale yellow crystals of N¹-methyl-N⁴-(2-aminobenzyl)piperazine. prepchem.com

This resulting 2-aminobenzylpiperazine derivative is a particularly useful synthon. The 2-aminobenzylamine core is a well-established precursor for the synthesis of quinazolines and related heterocyclic systems, which are of significant interest in medicinal chemistry. beilstein-journals.orgrsc.orgorganic-chemistry.orgnih.gov Various synthetic methods, including condensations with aldehydes, ketones, or α-keto acids, can be employed to construct the quinazoline (B50416) scaffold from 2-aminobenzylamine derivatives. rsc.orgorganic-chemistry.orgnih.gov Therefore, this compound is a critical starting material for accessing these complex heterocyclic architectures, which incorporate a 4-methylpiperazin-1-ylmethyl substituent.

Furthermore, the 2-nitrobenzyl moiety itself is a component used in creating elaborate molecules. For instance, related structures have been used in "click chemistry" to synthesize complex triazole-tagged hybrids, demonstrating the utility of the nitrobenzyl fragment as a building block for large, intricate organic architectures. researchgate.net

| Starting Material | Product | Key Reagents/Conditions | Application of Product | Reference |

|---|---|---|---|---|

| 1-Methylpiperazine + 2-Nitrobenzyl chloride | This compound | Base (e.g., Triethylamine) | Intermediate for further synthesis | General Reaction |

| This compound | N¹-methyl-N⁴-(2-aminobenzyl)piperazine | Raney Nickel, Hydrazine Hydrate, Ethanol | Precursor for quinazoline synthesis | prepchem.com |

| N¹-methyl-N⁴-(2-aminobenzyl)piperazine | Substituted Quinazolines | Aldehydes, Ketones, or α-Keto Acids | Heterocyclic chemistry | beilstein-journals.orgrsc.orgorganic-chemistry.orgnih.gov |

Utilization as a Reagent or Catalyst in Specific Organic Transformations

The chemical properties of this compound allow its use in specific organic transformations, primarily centered on the reactivity of the nitrobenzyl group.

Reduction of the Nitro Group: As mentioned previously, the catalytic hydrogenation of the nitro group to an amine is a key transformation. prepchem.com This reduction is a fundamental process in organic synthesis, converting an electron-withdrawing group into an electron-donating one, which significantly alters the chemical properties of the molecule and opens up new avenues for derivatization, such as diazotization or acylation.

Photolabile Protecting Group: The 2-nitrobenzyl group is one of the most well-known and widely used photolabile protecting groups (PPGs) for various functional groups, including amines. thieme-connect.depsu.eduwikipedia.orgnih.gov PPGs allow for the "caging" of a reactive site, rendering it inert until it is "uncaged" by irradiation with light, typically in the UV range. wikipedia.orgmdpi.com The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected amine and 2-nitrosobenzaldehyde. psu.edu

While specific studies detailing the use of this compound as a photolabile reagent to deliver 1-methylpiperazine are not prevalent, the principle is well-established. The compound could theoretically be used to introduce a photolabile 1-methylpiperazine moiety onto a target molecule. This allows for the controlled release of the piperazine-containing fragment under specific light conditions, a technique valuable in materials science and for creating photosensitive polymers or surfaces. There is no evidence in the reviewed literature to suggest that this compound itself functions as a catalyst.

Development of Coordination Complexes and Other Metal-Organic Materials

The piperazine (B1678402) moiety is a classic bidentate ligand in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. This has led to the development of a vast array of metal-organic complexes and frameworks (MOFs) with diverse applications in catalysis, gas storage, and materials science. nih.govbiointerfaceresearch.comrsc.org The nitrogen atoms of the piperazine ring can coordinate with various transition metals to form stable complexes. biointerfaceresearch.comunh.edu

However, a review of the current scientific literature reveals a lack of specific studies on the synthesis and characterization of coordination complexes or metal-organic materials derived directly from this compound. While the piperazine ring within the molecule provides the necessary donor atoms for metal coordination, research has not yet focused on exploiting this capability in the context of the 2-nitrobenzyl substituent.

Theoretically, the compound could act as a ligand. The presence of the bulky 2-nitrobenzyl group might introduce steric effects that could influence the coordination geometry and the resulting complex's properties. Furthermore, the nitro group itself contains oxygen atoms that could potentially participate in weaker coordination interactions, leading to more complex structures. The synthesis of a benzimidazole (B57391) ligand from a related N-(4-nitrobenzyl) precursor and its subsequent complexation with metals suggests that such functionalities are compatible with coordination chemistry. nih.gov Nevertheless, dedicated research into the coordination chemistry of this compound is required to explore these possibilities.

Exploration in Non-Biological Chemical Processes (e.g., Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are frequently investigated as corrosion inhibitors for metals in acidic environments. ijcrcps.comemerald.comresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. youtube.com The nitrogen atoms of the piperazine ring, the oxygen atoms of the nitro group, and the π-electrons of the benzene (B151609) ring in this compound are all features that suggest potential for corrosion inhibition.

Piperazine and its derivatives have been shown to be effective corrosion inhibitors for mild steel and aluminum in acidic solutions. ijcrcps.comemerald.comresearchgate.net Computational and experimental studies on various piperazine derivatives confirm that they adsorb strongly onto metal surfaces, with their effectiveness influenced by their chemical structure. researchgate.netemerald.com

Despite these promising characteristics, there is currently no specific research published on the use of this compound as a corrosion inhibitor. Its structural features make it a plausible candidate for such applications. Future studies could involve electrochemical and surface analysis techniques to evaluate its inhibition efficiency and adsorption behavior on different metal surfaces. Such research would determine its practical utility in industrial applications like acid cleaning, pickling, and oil well acidizing.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-Methyl-4-(2-nitrobenzyl)piperazine to achieve high yield and purity?

Methodological Answer:

The synthesis of piperazine derivatives typically involves multi-step reactions requiring precise control of solvent choice, temperature, and catalysts. For example:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (common in piperazine synthesis) by stabilizing intermediates .

- Catalysts : Base catalysts such as K₂CO₃ or NaH are critical for deprotonation and accelerating alkylation steps .

- Temperature : Room temperature or mild heating (40–60°C) is often optimal to avoid side reactions like nitro group reduction .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) for this compound derivatives be systematically addressed?

Methodological Answer:

Contradictions may arise from assay variability, impurity interference, or target promiscuity. To resolve this:

- Reproducibility checks : Validate assays across multiple cell lines or enzymatic systems (e.g., kinase panels for tyrosine kinase inhibitors) .

- Analytical rigor : Use HPLC-MS to confirm compound purity and stability under assay conditions .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitrobenzyl groups) to isolate contributions to activity .

- Computational docking : Compare binding poses in molecular models (e.g., AutoDock Vina) to identify steric or electronic clashes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., methyl and nitrobenzyl groups) and confirm regiochemistry .

- Mass spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns (e.g., chlorine or fluorine if present) .

- FT-IR : Identify functional groups (e.g., C-N stretches in piperazine rings at ~1,100 cm⁻¹) .

Advanced: How can computational methods guide the design of this compound derivatives for targeted therapeutic applications?

Methodological Answer:

- Molecular docking : Screen derivatives against crystal structures of targets (e.g., dopamine D3 receptors or tyrosine kinases) to prioritize syntheses .

- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and BBB permeability .

- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., nitro groups) on reactivity and binding .

Basic: What are common pitfalls in the purification of nitro-substituted piperazine derivatives, and how can they be mitigated?

Methodological Answer:

- Nitro group instability : Avoid strong reducing agents (e.g., Pd/C under H₂) and high temperatures during chromatography .

- Byproduct formation : Use scavengers (e.g., molecular sieves) in alkylation steps to minimize unreacted intermediates .

- Solvent compatibility : Prefer ethyl acetate over chlorinated solvents (e.g., DCM) to prevent co-elution of impurities .

Advanced: How can researchers resolve low reproducibility in pharmacological studies involving this compound?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT or resazurin assays) .

- Batch consistency : Characterize multiple synthesis batches via NMR and HPLC to ensure chemical equivalence .

- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Basic: What reaction conditions favor selective N-alkylation in piperazine derivatives over competing side reactions?

Methodological Answer:

- Stoichiometry : Use a 1:1 molar ratio of piperazine to alkylating agent to prevent over-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection) for regioselective modifications .

- Solvent polarity : High-polarity solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound for kinase inhibition?

Methodological Answer:

- Fragment screening : Test the nitrobenzyl-piperazine core against kinase hinge regions using SPR or thermal shift assays .

- Linker optimization : Introduce flexible spacers (e.g., ethylene glycol) to improve binding pocket access .

- Crystallography : Co-crystallize derivatives with kinases (e.g., EGFR or VEGFR) to guide functional group placement .

Basic: What are the critical steps for validating the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Light/temperature sensitivity : Conduct accelerated stability tests (40°C/75% RH) per ICH guidelines .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Advanced: How can contradictory SAR data for piperazine derivatives in anticancer vs. antimicrobial assays be reconciled?

Methodological Answer:

- Target profiling : Perform kinome-wide or antimicrobial target panels to identify off-target effects .

- Membrane permeability assays : Compare cellular uptake in cancer vs. bacterial cells (e.g., via LC-MS quantification) .

- Scaffold tweaking : Introduce zwitterionic groups to balance hydrophilicity for dual activity .

Basic: What safety precautions are essential when handling nitro-substituted piperazines?

Methodological Answer:

- Explosivity risk : Avoid grinding dry nitro compounds; use wet methods for handling .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity .

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., FeSO₄) before disposal .

Advanced: How can machine learning models enhance the prediction of physicochemical properties for novel this compound analogs?

Methodological Answer:

- Descriptor-based models : Train models on datasets (e.g., ChEMBL) using parameters like logP, TPSA, and H-bond donors .

- Generative chemistry : Use reinforcement learning to design analogs with optimal ADMET profiles .

- Validation : Cross-check predictions with experimental data (e.g., solubility in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.